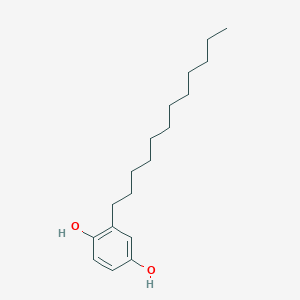
2-Dodecylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecylbenzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically the para-isomer It consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions and a dodecyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
C6H4(OH)2+C12H25Br→C6H3(OH)2C12H25+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are employed for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Dodecylbenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and polymers.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of detergents and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Dodecylbenzene-1,4-diol involves its interaction with cellular membranes and enzymes. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone (benzene-1,4-diol): Lacks the dodecyl group, making it less lipophilic.
Catechol (benzene-1,2-diol): An ortho-isomer with different reactivity and applications.
Resorcinol (benzene-1,3-diol): A meta-isomer with distinct chemical properties.
Uniqueness
2-Dodecylbenzene-1,4-diol is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring enhanced lipophilicity and membrane interaction.
Propiedades
Número CAS |
4595-23-7 |
|---|---|
Fórmula molecular |
C18H30O2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17(19)13-14-18(16)20/h13-15,19-20H,2-12H2,1H3 |
Clave InChI |
ZNQOWAYHQGMKBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


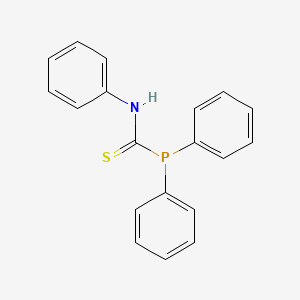
![4-methyl-N-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B14154405.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)

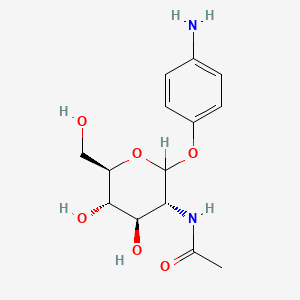
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)
![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)
![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
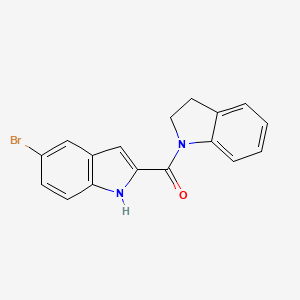
![3-Bromo-N-ethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14154481.png)
![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
![1,4-Bis[2-[(4-methoxyphenyl)amino]-2-oxoethyl]-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14154496.png)
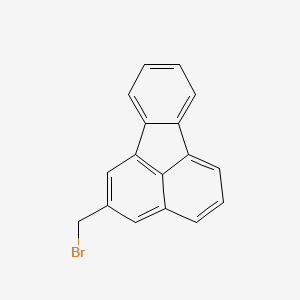
![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
